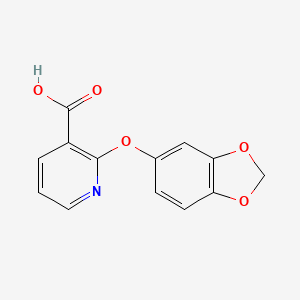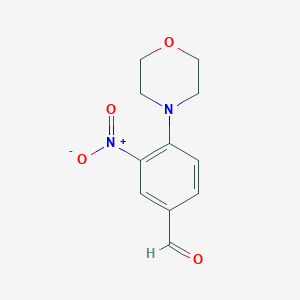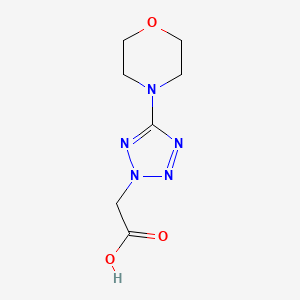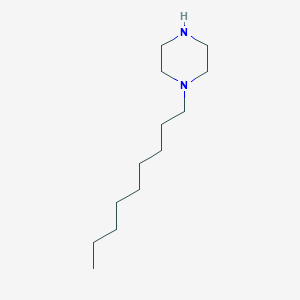
3,4-Dimethoxyphenylacetylene
概要
説明
3,4-Dimethoxyphenylacetylene is a chemical compound with the CAS Number: 4302-52-7 and a molecular weight of 162.19 . Its IUPAC name is 4-ethynyl-1,2-dimethoxybenzene .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxyphenylacetylene is C10H10O2 . Its InChI code is 1S/C10H10O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h1,5-7H,2-3H3 and the InChI key is UWSHHXXCHBLOFO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,4-Dimethoxyphenylacetylene is a solid at room temperature . It has a molecular weight of 162.18 g/mol . Its XLogP3 is 1.7, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .科学的研究の応用
Polymer Synthesis and Properties
3,4-Dimethoxyphenylacetylene derivatives have been studied for their utility in polymer synthesis. Researchers have investigated the compatibility of various initiators with these derivatives, revealing correlations between the size of the ortho-substituents and the polymerizability of the monomers. These studies have provided insights into the effect of steric bulkiness on the effective conjugation length and solution stability of polymers (Mayershofer et al., 2004).
Conductive and Magnetic Properties
The conductive and magnetic properties of 3,4-Dimethoxyphenylacetylene-related compounds have been explored. Electrochemically prepared poly(3,4-dimethoxypyrrole) and poly(3,4-dimethoxythiophene) exhibit unique solvatoconductive properties, showing potential for applications in electrochemical devices (Zotti et al., 2000).
Synthesis of Phenylacetic Acid
3,4-Dimethoxyphenylacetic acid, synthesized from 1,2-dimethoxybenzene, is a derivative of interest. Its production process, involving the Friedel-Crafts reaction and the Wolff-Kishner-Huang reaction, has been studied, showing an overall yield of about 64% (Zhu Jintao, 2010).
Corrosion Inhibition
Research on 3,4-Dimethoxyphenylacetylene derivatives has also extended to their use as corrosion inhibitors. Studies have shown that certain derivatives are effective in preventing corrosion of mild steel in acidic solutions, with their adsorption linked to both physical and chemical processes (Chafiq et al., 2020).
Lignin Model Compound Oxidation
The oxidation kinetics of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide has been investigated. This study is significant for understanding the environmental implications in elemental chlorine free (ECF) bleaching of pulp and could help address major problems of environmental pollution (Nie et al., 2014).
Organic Semiconductor Applications
3,4-Dimethoxyphenylacetylene derivatives have been used in the synthesis of organic semiconductors. For instance, benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers, which could serve as potential π-core units for organic semiconductors, have been synthesized and characterized for their solubility and molecular structure (Kashiki et al., 2011).
Safety and Hazards
特性
IUPAC Name |
4-ethynyl-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSHHXXCHBLOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394338 | |
| Record name | 3,4-dimethoxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenylacetylene | |
CAS RN |
4302-52-7 | |
| Record name | 3,4-dimethoxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)








